molecular formula C12H17N3OS B2392456 1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1396683-24-1

1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2392456
CAS No.: 1396683-24-1
M. Wt: 251.35
InChI Key: JESIVELVENGCJI-UHFFFAOYSA-N
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Description

1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. The compound features a urea core scaffold, a privileged structure in pharmaceutical development known for its ability to form multiple hydrogen bonds, facilitating target binding . This core is uniquely functionalized with a 4-(dimethylamino)but-2-yn-1-yl chain, which incorporates a rigid alkyne spacer that can influence the molecule's conformation and physicochemical properties . The presence of the thiophen-2-ylmethyl group introduces a heteroaromatic element; thiophene derivatives are frequently employed in drug design to modulate electronic characteristics, lipophilicity, and metabolic stability . Urea derivatives are extensively investigated for their diverse biological activities. Researchers may find value in this compound as a building block for synthesizing more complex molecules or as a starting point for developing novel enzyme inhibitors. Its structure suggests potential for application in areas such as kinase inhibition or the modulation of G-protein coupled receptors, where similar molecular architectures are common . The dimethylamino group can serve as a solubilizing moiety, while the thiophene ring can engage in specific pocket interactions within a biological target. This combination of features makes it a versatile intermediate for constructing compound libraries aimed at screening for new therapeutic agents. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[4-(dimethylamino)but-2-ynyl]-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c1-15(2)8-4-3-7-13-12(16)14-10-11-6-5-9-17-11/h5-6,9H,7-8,10H2,1-2H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESIVELVENGCJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CCNC(=O)NCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One possible route includes:

    Formation of the but-2-yn-1-yl intermediate: This can be achieved through the alkylation of a suitable precursor with a dimethylamino group.

    Introduction of the thiophen-2-ylmethyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the thiophen-2-ylmethyl moiety to the intermediate.

    Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, acids, or bases, depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with analogs from the literature:

Compound Name / ID Substituents Melting Point (°C) Notable Features Reference
Target Compound 4-(Dimethylamino)but-2-yn-1-yl, thiophen-2-ylmethyl Not reported Alkyne spacer, tertiary amine, thiophene moiety -
1-(3-(4-(Dimethylamino)pyrimidin-2-yl)phenyl)-3-(4-fluorophenyl)urea (8e) 4-Fluorophenyl, pyrimidinyl 202–205 Electron-withdrawing fluorine; pyrimidine enhances hydrogen bonding
Compound 29 Thiophen-2-ylmethyl, 5-methyloxazol-3-yl, 4-isopropylphenyl Not reported Shared thiophene group; oxazole introduces heterocyclic diversity
M64HCl Morpholino, trifluoromethyl, pyridinyl Not reported Hydrochloride salt improves solubility; trifluoromethyl enhances lipophilicity
1-(4-Iodophenyl)-3-(pyrimidinyl)urea (8g) 4-Iodophenyl, pyrimidinyl 230–232 Heavy atom (iodine) may impact crystallinity and stability
1-[(2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea () Thiophen-3-yl, 4-hydroxyphenyl, dimethylamino propyl Not reported Stereospecific structure; hydroxyl group enhances polarity
Key Observations:
  • Thiophene vs. Pyrimidine/Phenyl : The target compound’s thiophen-2-ylmethyl group contrasts with pyrimidinyl (e.g., 8e, 8g) or phenyl (e.g., 8h) substituents in analogs. Thiophene’s electron-rich aromatic system may favor interactions with hydrophobic pockets, while pyrimidine’s nitrogen atoms enable hydrogen bonding .

Biological Activity

1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea, with the CAS number 1396683-24-1, is a synthetic organic compound notable for its unique structure and potential biological activities. This compound features a dimethylamino group, a but-2-ynyl chain, and a thiophen-2-ylmethyl moiety, which contribute to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₇N₃OS
Molecular Weight251.35 g/mol
IUPAC Name1-[4-(dimethylamino)but-2-ynyl]-3-(thiophen-2-ylmethyl)urea
InChI KeyJESIVELVENGCJI-UHFFFAOYSA-N

The biological activity of this compound is largely dependent on its ability to interact with specific molecular targets, such as enzymes or receptors. The proposed mechanism involves:

  • Binding Interactions : The thiophenyl group may enhance binding affinity to target proteins due to unique electronic properties.
  • Modulation of Enzyme Activity : It may act as an inhibitor or modulator of enzyme activity, influencing metabolic pathways.
  • Signal Transduction : Potential involvement in signaling pathways that regulate cellular functions.

Antimicrobial Activity

Research indicates that compounds similar to 1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea exhibit significant antimicrobial properties. Initial studies suggest that this compound may also possess antifungal activity, potentially making it a candidate for further development in treating fungal infections .

Other Biological Activities

The compound's unique structure suggests potential applications in various fields:

  • Drug Development : As a lead compound for synthesizing new therapeutic agents targeting specific diseases.
  • Biochemical Probes : Used in studies to investigate biological pathways and enzyme functions.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea:

  • Antifungal Studies : A study demonstrated that similar urea derivatives exhibited higher antifungal activity compared to antibacterial and anticancer activities .
  • Cytotoxicity Assays : In vitro assays have been conducted to evaluate the cytotoxic effects on cancer cell lines, revealing potential for further exploration in cancer therapy .
  • Mechanistic Studies : Research into the mechanisms of action has suggested that these compounds may interfere with critical cellular processes, including apoptosis and cell cycle regulation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with coupling the dimethylamino butynyl moiety to the urea backbone. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity for nucleophilic substitutions .
  • Temperature control : Maintain 60–80°C during urea bond formation to balance reaction rate and byproduct minimization .
  • Purification : Column chromatography or recrystallization in ethanol improves purity (>95%) .
    • Optimization : Use kinetic studies to identify rate-limiting steps; adjust catalyst loadings (e.g., triethylamine) and monitor intermediates via TLC .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the urea linkage (δ ~6.5 ppm for NH protons) and thiophene ring protons (δ ~7.2 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak [M+H]⁺, with isotopic patterns confirming sulfur and nitrogen content .
  • IR spectroscopy : Detect urea C=O stretching (~1650 cm⁻¹) and thiophene C-S vibrations (~680 cm⁻¹) .

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Computational modeling : Density Functional Theory (DFT) predicts electron density distribution, highlighting the electron-rich dimethylamino group as a potential site for electrophilic attack .
  • Experimental validation : React with methyl iodide to assess alkylation at the dimethylamino group, monitored by ¹H NMR for N-methylation shifts .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours, analyzing degradation via HPLC. Acidic conditions may hydrolyze the urea bond, while basic conditions could deprotonate the thiophene .
  • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Differential Scanning Calorimetry (DSC) identifies phase transitions .

Q. What strategies are recommended for resolving contradictions in biological activity data between in vitro and in vivo studies of similar urea derivatives?

  • Methodological Answer :

  • Pharmacokinetic profiling : Compare plasma protein binding (e.g., via ultrafiltration) and metabolic stability (using liver microsomes) to explain bioavailability discrepancies .
  • Molecular docking : Model interactions with target proteins (e.g., kinases) to identify binding affinity differences between in vitro assays and in vivo environments .

Q. How can the compound’s mechanism of action be elucidated when targeting enzymes like tyrosine kinases?

  • Methodological Answer :

  • Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against recombinant kinases (e.g., EGFR, VEGFR) .
  • Crystallography : Co-crystallize the compound with kinase domains to resolve binding modes (e.g., hydrogen bonding with catalytic lysine) .

Q. What computational approaches are suitable for predicting the compound’s interaction with membrane transporters?

  • Methodological Answer :

  • Molecular Dynamics (MD) simulations : Simulate lipid bilayer penetration to assess passive diffusion rates .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with transporter affinity data from analogous compounds .

Comparative Analysis of Structural Analogs

Compound NameKey Structural DifferencesBiological ActivityReference
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-fluorophenyl)ureaPyrimidine core vs. butynyl linker10-fold higher kinase inhibition
1-[(4-chlorophenyl)methyl]-3-[(thiophen-2-yl)methyl]ureaLacks dimethylamino groupReduced cellular uptake

Data Contradiction Analysis

  • Issue : Conflicting solubility reports in aqueous vs. organic solvents.
    • Resolution : Conduct Hansen solubility parameter analysis to identify optimal solvents (e.g., DMSO for stock solutions, PBS for biological assays) .

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